![molecular formula C9H11N3OS B2724249 2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 956440-32-7](/img/structure/B2724249.png)
2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol
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Description
2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol, also known as 2-AP, is a pyrazole compound that has been extensively studied in recent years due to its potential applications in scientific research. It is a versatile compound that can be used as a substrate in biochemistry, as a ligand in organic synthesis, and as a catalyst in organic reactions. Furthermore, 2-AP has been identified as a potential therapeutic agent for various diseases, including cancer, inflammation, and diabetes.
Scientific Research Applications
Medicinal Chemistry
Amino-Pyrazoles, such as our compound, have large therapeutic potential. They are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .
Anticancer/Anti-inflammatory Compounds
One derivative of this compound, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1 H-pyrazole-4 carboxamide, is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, that represents a major therapeutic target for B-cell-driven malignancies .
Energetic Material
A novel energetic material 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine (ATDP) was synthesized and characterized. The research shows that ATDP decomposed about 290 °C .
Thermodynamics
Various calculation methods of thermodynamics parameters were used, and the thermal safety parameters were analyzed by DSC experiment .
Antileishmanial Activity
Pyrazole-bearing compounds are known for their potent antileishmanial activities .
Antimalarial Activity
properties
IUPAC Name |
2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c10-9-6-7(8-2-1-5-14-8)11-12(9)3-4-13/h1-2,5-6,13H,3-4,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWMLINANTXCLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)N)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol |
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